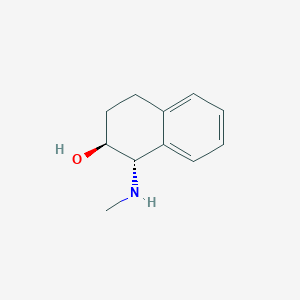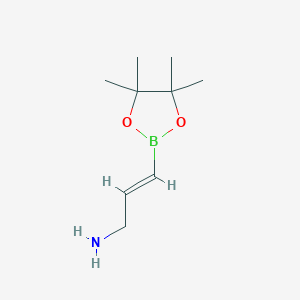
methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is a synthetic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a fluorine atom attached to a butanoate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride typically involves multiple steps, starting from readily available precursorsThe carbamoyl group is then introduced using a suitable reagent, and the final product is obtained by deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methylbutanoate: Similar in structure but lacks the amino and carbamoyl groups.
Methyl 4-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a fluorine atom.
Diaryl sulfides: Different functional groups but similar synthetic methods.
Uniqueness
Methyl(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoatehydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H12ClFN2O3 |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
methyl (2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN2O3.ClH/c1-12-6(11)4(8)2-3(7)5(9)10;/h3-4H,2,8H2,1H3,(H2,9,10);1H/t3-,4-;/m0./s1 |
Clave InChI |
OBVPVIAPIKEHKA-MMALYQPHSA-N |
SMILES isomérico |
COC(=O)[C@H](C[C@@H](C(=O)N)F)N.Cl |
SMILES canónico |
COC(=O)C(CC(C(=O)N)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)
![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)



